![molecular formula C14H16O3 B1400755 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester CAS No. 1292290-97-1](/img/structure/B1400755.png)
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Overview
Description
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, also known as 4-hydroxyhexenyl phenyl acetate (4-HPAE), is an organic compound that has recently been studied for its potential as a therapeutic agent. 4-HPAE is a naturally occurring compound that can be found in various plants, fungi, and bacteria. It has been used in traditional medicine for centuries, and recent studies have revealed that it has a variety of pharmacological activities.
Scientific Research Applications
Drug Design and Synthesis
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: is a compound of interest in the field of drug design due to its structural complexity and potential biological activity . Its unique structure could be utilized to create novel molecules with specific pharmacological properties. The ester group in the compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives that could be screened for therapeutic activity.
Neutron Capture Therapy
The compound’s potential as a boron-carrier makes it a candidate for use in neutron capture therapy . This form of cancer treatment relies on the delivery of boron to tumor cells, followed by irradiation with neutrons. The boron atoms capture the neutrons and undergo fission, selectively destroying cancerous cells. The stability and delivery of boron-carriers like Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate are crucial for the effectiveness of this therapy.
Melanin Biosynthesis Inhibition
Research has indicated that derivatives of hydroxyaniline, which is structurally similar to Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate , have strong inhibitory activities against melanin biosynthesis . This suggests that the compound could be used in the development of skin-whitening agents or treatments for hyperpigmentation disorders.
Organic Synthesis
In synthetic organic chemistry, esters like (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester are valuable for their reactivity. They can be used in a variety of chemical transformations, including reductions, oxidations, and coupling reactions, to produce complex organic molecules .
properties
IUPAC Name |
ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMNXDTRPKCCG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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